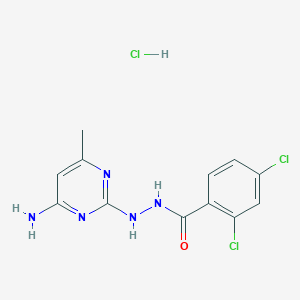

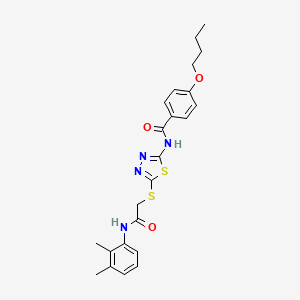

4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan and thiophene derivatives has been a subject of interest due to their potential biological activities. In one study, N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling to produce various analogues . Another approach involved a multi-step synthesis starting from thiophene, which included successive direct lithiations and a bromination reaction, leading to 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide with an overall yield of 47% . These methods demonstrate the versatility of synthetic strategies to obtain bromo-furan and thiophene derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a furan or thiophene ring, which is a key feature for their biological activity. The bromine atom in these molecules serves as a reactive site for further functionalization, as seen in the synthesis of various analogues . The stability of the furylthiadiazole fragment in the presence of different nucleophiles suggests that the core structure is robust during chemical transformations .

Chemical Reactions Analysis

The brominated furan and thiophene derivatives exhibit reactivity towards various nucleophiles. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with O-, S-, N-, and P-nucleophiles, leading to a range of substitution products while retaining the furylthiadiazole fragment . Similarly, the brominated ester synthesized from ethyl 4-acetyl-5-methylfuran-2-carboxylate reacted with different nucleophiles to form substitution products . These reactions highlight the potential of these compounds to undergo further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide are not directly reported in the provided papers, the studies do offer insights into the properties of similar brominated furan and thiophene derivatives. For example, the antimicrobial activity of N-(4-bromophenyl)furan-2-carboxamide and its analogues against drug-resistant bacteria suggests that these compounds have significant biological relevance . The Gewald reaction used to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes further indicates the potential for creating compounds with diverse biological activities .

Applications De Recherche Scientifique

Synthesis and Anti-Bacterial Activities

A study by Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including the subject compound, and their anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compound showed significant effectiveness against these bacteria, especially NDM-positive A. baumannii, surpassing some commercially available drugs. Docking studies and molecular dynamics simulations supported these findings, highlighting the compound's potential in anti-bacterial applications (Siddiqa et al., 2022).

Electrophilic Substitution Reactions

Aleksandrov and El’chaninov (2017) reported on the synthesis and reactivity of related furan-2-carboxamide derivatives. Their work involved electrophilic substitution reactions, demonstrating the compound's reactivity and potential utility in organic synthesis. This study opens avenues for the development of novel synthetic routes and derivatives based on the core structure of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

Popiołek et al. (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids, including derivatives of furan-2-carboxamide, and evaluated their antimicrobial activities. These compounds displayed significant activity against various Gram-positive and Gram-negative bacteria, as well as yeasts belonging to Candida spp. This suggests the potential of this compound in antimicrobial applications (Popiołek et al., 2016).

Application in Solar Cells

In the field of renewable energy, Se Hun Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. They found that derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency. This research opens the possibility of using this compound in solar cell applications, potentially enhancing their efficiency (Se Hun Kim et al., 2011).

Antiviral Activity

Yu Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and evaluated their potential as inhibitors of the influenza A H5N1 virus. Their studies showed that these derivatives, particularly those with substituted heterocyclic moieties, had significant anti-influenza activity. This indicates the potential use of this compound in developing antiviral drugs (Yu Yongshi et al., 2017).

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a key process in many biochemical pathways.

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The action, efficacy, and stability of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can be influenced by various environmental factors. For example, the compound is known to be sensitive to temperature and should be stored under -20°C . Furthermore, the compound’s reactivity can be influenced by the presence of other chemicals in its environment .

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3S/c16-10-7-14(21-9-10)15(18)17-8-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-7,9,11H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEARKEIUFVWQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2530765.png)

![5-[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2530767.png)

![4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2530773.png)

![3-[Methyl(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2530774.png)

![5-bromo-2-chloro-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2530780.png)

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)